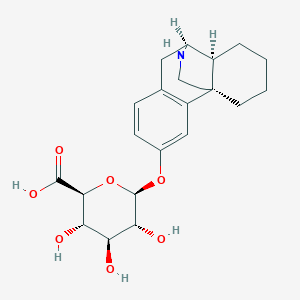
beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl: is a complex organic compound that belongs to the class of morphinan derivatives. These compounds are known for their significant pharmacological activities, particularly in the field of pain management and opioid receptor interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl typically involves multi-step organic reactions. The process often starts with the preparation of the morphinan core, followed by the introduction of the glucopyranosiduronic acid moiety. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions may require controlled temperatures and pressures to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical synthesis in specialized reactors. The process is optimized for high yield and cost-effectiveness, often employing continuous flow techniques and automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the morphinan core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl is studied for its unique structural properties and reactivity. It serves as a model compound for understanding morphinan derivatives’ behavior in various chemical reactions.
Biology
Biologically, this compound is of interest due to its potential interactions with opioid receptors. It is used in research to study pain mechanisms and develop new analgesics.
Medicine
In medicine, derivatives of morphinan compounds are explored for their therapeutic potential in pain management, addiction treatment, and other neurological conditions.
Industry
Industrially, the compound may be used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating pain signals and producing analgesic effects. The molecular pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known opioid analgesic with a similar morphinan core structure.
Codeine: Another opioid with structural similarities, used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist with a morphinan structure, used to reverse opioid overdose.
Uniqueness
beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl is unique due to the presence of the glucopyranosiduronic acid moiety, which may influence its pharmacokinetics and pharmacodynamics. This structural feature can affect the compound’s solubility, bioavailability, and interaction with biological targets.
Propriétés
Numéro CAS |
19153-89-0 |
|---|---|
Formule moléculaire |
C22H29NO7 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO7/c24-16-17(25)19(20(27)28)30-21(18(16)26)29-12-5-4-11-9-15-13-3-1-2-6-22(13,7-8-23-15)14(11)10-12/h4-5,10,13,15-19,21,23-26H,1-3,6-9H2,(H,27,28)/t13-,15+,16+,17+,18-,19+,21-,22+/m1/s1 |
Clé InChI |
QYVMECDBFFRIEZ-QKYLGGQLSA-N |
SMILES isomérique |
C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12340271.png)
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)
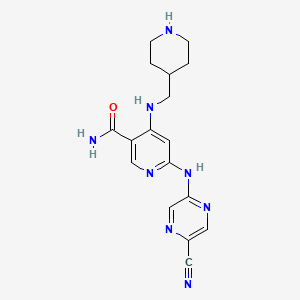

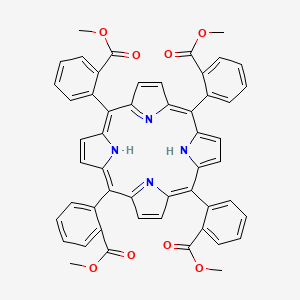
![3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340298.png)
![(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12340303.png)
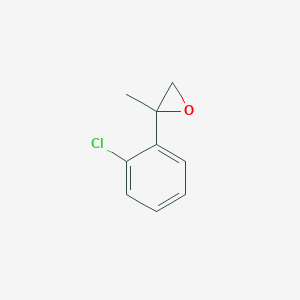
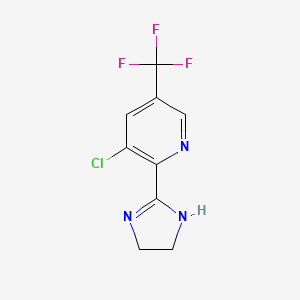
![Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B12340314.png)
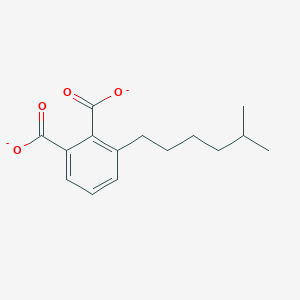
![1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12340332.png)
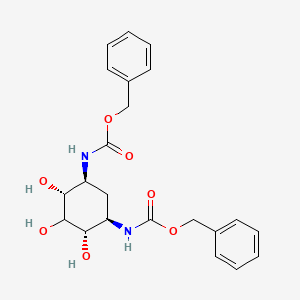
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
